(S)-Boc-2-Hydroxy-5-pyridylalanine

Radiopharmaceutical Chemistry Somatostatin Receptor Targeting Peptide Hydrophilicity

For R&D procurement of an unnatural amino acid building block, specify (S)-Boc-2-Hydroxy-5-pyridylalanine (CAS 1241681-87-7). Its 2-hydroxy-5-pyridyl side chain provides a distinct logD profile compared to other pyridylalanine regioisomers, crucial for modulating peptide hydrophilicity in radiopharmaceutical candidates. Orthogonal Boc protection enables seamless Fmoc-SPPS integration. Substitution with non-hydroxylated or isomeric pyridylalanines risks batch failure. Available via custom quotation.

Molecular Formula C13H18N2O5
Molecular Weight 282.296
CAS No. 1241681-87-7
Cat. No. B2797669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Boc-2-Hydroxy-5-pyridylalanine
CAS1241681-87-7
Molecular FormulaC13H18N2O5
Molecular Weight282.296
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC(=O)C=C1)C(=O)O
InChIInChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)6-8-4-5-10(16)14-7-8/h4-5,7,9H,6H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1
InChIKeyOGAQTPLFVQFAJL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Boc-2-Hydroxy-5-pyridylalanine (CAS 1241681-87-7): A Strategic Orthogonally Protected Unnatural Amino Acid for Peptide Synthesis


(S)-Boc-2-Hydroxy-5-pyridylalanine (CAS 1241681-87-7) is an unnatural α-amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a 2-hydroxy-5-pyridyl side chain . This compound belongs to the broader class of pyridylalanine analogs, which are widely utilized in peptide and peptidomimetic chemistry to introduce heterocyclic functionality and modulate biological properties [1]. The Boc group provides orthogonal protection compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies . The 2-hydroxy-5-pyridyl moiety offers a unique combination of hydrogen-bonding capacity and aromatic character distinct from standard proteinogenic amino acids, enabling precise modulation of peptide conformation, solubility, and target engagement [2].

Why Generic Substitution Fails: The Critical Importance of Pyridyl Regiochemistry and Hydroxy Functionalization in (S)-Boc-2-Hydroxy-5-pyridylalanine


In scientific procurement, substituting (S)-Boc-2-Hydroxy-5-pyridylalanine with a seemingly similar pyridylalanine analog (e.g., 2-pyridylalanine, 4-pyridylalanine, or a non-hydroxylated variant) can lead to experimental failure or significantly altered results. Research has established that the precise position of the nitrogen atom within the pyridine ring (regiochemistry) profoundly impacts both the physicochemical properties of the resulting peptides, such as hydrophilicity and metabolic stability, and their biological function, including receptor binding affinity and in vivo biodistribution [1]. Specifically, studies comparing 2-, 3-, and 4-pyridylalanine isomers in radiolabeled somatostatin antagonists revealed quantifiable differences in logD (hydrophilicity) and receptor affinity (KD), with 2-pyridylalanine showing the lowest hydrophilicity among the three regioisomers [1]. Furthermore, the presence of the 2-hydroxy group introduces additional hydrogen-bonding capabilities and synthetic handles that are absent in simple pyridylalanines, directly influencing peptide secondary structure and enabling site-specific conjugation strategies [2]. Therefore, generic substitution without rigorous validation is scientifically unjustified and may compromise the integrity of the research or manufacturing process.

Quantitative Evidence Guide: Verified Differentiation of (S)-Boc-2-Hydroxy-5-pyridylalanine Against Key Comparators


Regioisomeric Hydrophilicity Differentiation: logD Comparison of 2-, 3-, and 4-Pyridylalanine in Peptide Conjugates

The regioisomeric substitution of pyridylalanine (Pal) at position 3 of the somatostatin antagonist LM3 led to quantifiable differences in the hydrophilicity (logD) of the resulting 177Lu-labeled radiopeptides. The [177Lu]Lu-DOTA-[L2Pal3]-LM3 analog, containing the 2-pyridylalanine isomer, exhibited a logD value of -2.3 ± 0.1. This was significantly different from the 3-pyridylalanine analog ([177Lu]Lu-DOTA-[3Pal3]-LM3) at -2.5 ± 0.1 and the 4-pyridylalanine analog ([177Lu]Lu-DOTA-[4Pal3]-LM3) at -2.6 ± 0.1 [1]. This demonstrates that the 2-pyridyl moiety imparts a distinct, lower hydrophilicity compared to the 3- and 4-pyridyl regioisomers. While this data is for a specific peptide context, it provides a class-level inference that the regioisomer of the pyridylalanine building block directly influences the logD of the resulting bioconjugate, a critical parameter for pharmacokinetic optimization [1].

Radiopharmaceutical Chemistry Somatostatin Receptor Targeting Peptide Hydrophilicity

Regioisomeric Impact on Receptor Affinity: KD Comparison of 2-, 3-, and 4-Pyridylalanine in Peptide Conjugates

The substitution of tyrosine with different pyridylalanine (Pal) regioisomers in a somatostatin receptor subtype 2 (SST2) antagonist resulted in a trend of improving affinity from the 2- to the 4-isomer. The conjugate containing the L-2-pyridylalanine isomer exhibited an equilibrium dissociation constant (KD) of 0.18 ± 0.02 nM. This was moderately lower affinity compared to the L-3-pyridylalanine conjugate (KD = 0.15 ± 0.01 nM) and the L-4-pyridylalanine conjugate (KD = 0.11 ± 0.01 nM) [1]. These data, from direct head-to-head comparison within the same peptide scaffold, provide a class-level inference that the position of the pyridine nitrogen atom, a key differentiator of (S)-Boc-2-Hydroxy-5-pyridylalanine from its regioisomers, can measurably alter target binding affinity in the sub-nanomolar range [1].

Receptor Binding Affinity Somatostatin Receptor Peptide Drug Conjugates

Structural and Synthetic Utility: The 2-Hydroxy-5-Pyridyl Moiety as a Distinct Tyrosine Analog

(S)-Boc-2-Hydroxy-5-pyridylalanine can be structurally viewed as a heterocyclic analog of the proteinogenic amino acid L-tyrosine. In tyrosine, the phenol side chain provides a critical hydrogen-bonding and aromatic functionality. The replacement of the phenyl ring with a 2-hydroxy-5-pyridyl group offers a direct, yet distinct, alternative. This substitution introduces a hydrogen-bond accepting nitrogen atom within the aromatic ring while retaining the hydrogen-bond donating hydroxyl group. Compared to Boc-L-tyrosine (CAS 3978-80-1), the target compound has a lower predicted logP, indicating altered hydrophilicity, and introduces a unique electrostatic surface potential due to the pyridine nitrogen . This structural difference is not trivial; it provides a means to systematically tune the electronic and steric properties of a peptide at a specific position without resorting to less predictable aliphatic modifications [1].

Unnatural Amino Acids Tyrosine Analogs Peptidomimetic Design

Enantiomeric Purity and Synthetic Accessibility via Asymmetric Hydrogenation

High enantiomeric purity is non-negotiable for building blocks used in the synthesis of biologically active peptides and peptidomimetics. The class of (S)-configured pyridylalanines, to which (S)-Boc-2-Hydroxy-5-pyridylalanine belongs, can be reliably synthesized with high enantiomeric excess (ee) using asymmetric hydrogenation methodologies. This approach has been demonstrated for a range of related heteroarylalanines, including pyridylalanines, providing a robust and scalable route to enantiomerically pure materials [1]. While direct yield data for the specific compound is not disclosed, the established methodology provides a strong class-level inference that the (S)-enantiomer can be obtained with the high optical purity required for rigorous research and development, distinguishing it from racemic or impure alternatives that could confound biological assay results [1].

Asymmetric Synthesis Enantiomeric Purity Pyridylalanine Derivatives

Optimal Application Scenarios for (S)-Boc-2-Hydroxy-5-pyridylalanine in R&D and Production


Design of Peptide-Based Radiopharmaceuticals with Fine-Tuned Pharmacokinetics

Building on the evidence from Section 3 showing the impact of pyridylalanine regioisomers on logD [1], this compound is ideally suited for incorporation into peptide ligands, such as somatostatin or PSMA analogs, where modulation of hydrophilicity is required to optimize tumor uptake and renal clearance profiles. The specific 2-hydroxy-5-pyridyl group, with its distinct logD profile compared to 3- and 4-pyridyl isomers, allows medicinal chemists to make precise, incremental adjustments to the overall peptide hydrophilicity, a key factor in achieving favorable biodistribution for imaging and therapeutic radiopharmaceuticals [1].

Structure-Activity Relationship (SAR) Studies as a Bioisostere of Tyrosine

As supported by the structural comparison in Section 3, (S)-Boc-2-Hydroxy-5-pyridylalanine serves as a compelling tyrosine bioisostere . In SAR programs focused on GPCR ligands, enzyme inhibitors, or protein-protein interaction modulators, this building block can be used to systematically replace key tyrosine residues. The resulting analogs can be evaluated for changes in potency, selectivity, and metabolic stability conferred by the pyridine nitrogen and altered electronic profile, providing a rational path to optimize lead compounds beyond the limitations of the native amino acid [2].

Synthesis of Structurally Novel Glycopeptides and Peptidomimetics

The pyridine ring within the (S)-Boc-2-Hydroxy-5-pyridylalanine scaffold provides a rigid and stable tether, a concept demonstrated for related C-glycosylmethyl pyridylalanines . This compound can therefore be employed as a core component in the construction of novel glycopeptide mimetics or as a heterocyclic linker in bioconjugation. The orthogonal Boc protection allows for its seamless integration into standard Fmoc-SPPS workflows , while the pyridine nitrogen and hydroxyl group offer sites for further functionalization or for stabilizing peptide secondary structures through non-covalent interactions.

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